An In-Depth Technical Guide to 3,4-Bis(cyclopropylmethoxy)benzoic Acid: Synthesis, Properties, and Pharmaceutical Significance
An In-Depth Technical Guide to 3,4-Bis(cyclopropylmethoxy)benzoic Acid: Synthesis, Properties, and Pharmaceutical Significance
Introduction
3,4-Bis(cyclopropylmethoxy)benzoic acid, a notable derivative of benzoic acid, holds significant interest within the pharmaceutical landscape. Its structural architecture, featuring a central benzoic acid core flanked by two cyclopropylmethoxy ether linkages, positions it as a valuable intermediate in the synthesis of complex therapeutic agents. This guide provides a comprehensive technical overview of its chemical properties, a detailed synthetic protocol, and an analysis of its structural characteristics for researchers, scientists, and professionals engaged in drug development. The incorporation of cyclopropylmethoxy moieties is a strategic design element in medicinal chemistry, often employed to enhance metabolic stability, binding affinity, and overall pharmacological profiles of drug candidates. A prime example of its application is in the synthesis of Roflumilast, a selective phosphodiesterase-4 (PDE-4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD)[1][2].
Chemical Structure and Properties
The unique chemical identity of 3,4-Bis(cyclopropylmethoxy)benzoic acid arises from the amalgamation of a rigid aromatic carboxylic acid with flexible yet constrained cyclopropylmethoxy groups.
Core Structure Analysis
The molecule's foundation is protocatechuic acid (3,4-dihydroxybenzoic acid), a naturally occurring phenolic acid known for its antioxidant and anti-inflammatory properties[3][4]. The two hydroxyl groups are etherified with cyclopropylmethyl groups. The cyclopropyl moiety is a three-membered ring that introduces significant ring strain, leading to unique electronic properties and conformational rigidity[5]. This can favorably influence ligand-receptor interactions in a biological context.
Below is a diagram illustrating the chemical structure of 3,4-Bis(cyclopropylmethoxy)benzoic acid.
Caption: Chemical structure of 3,4-Bis(cyclopropylmethoxy)benzoic acid.
Physicochemical Properties
While extensive experimental data for this specific compound is not widely published, its properties can be reliably predicted based on its structure and data from similar compounds.
| Property | Value | Source |
| CAS Number | 1369851-30-8 | [Pharmaffiliates] |
| Molecular Formula | C15H18O4 | [Pharmaffiliates] |
| Molecular Weight | 262.3 g/mol | [Pharmaffiliates] |
| Appearance | Expected to be a white to off-white solid | Analogy |
| Melting Point | Not reported; likely higher than benzoic acid (122 °C) due to increased molecular weight and complexity | [6] |
| Solubility | Expected to have low solubility in water and good solubility in organic solvents like DMSO, DMF, and alcohols | [6][7] |
| pKa | Estimated to be around 4, similar to other benzoic acid derivatives | [8] |
Synthetic Protocol: Williamson Ether Synthesis
The most logical and industrially scalable approach for the synthesis of 3,4-Bis(cyclopropylmethoxy)benzoic acid is the Williamson ether synthesis. This well-established reaction involves the O-alkylation of a phenol with an alkyl halide in the presence of a base[9]. In this case, the starting material is 3,4-dihydroxybenzoic acid (protocatechuic acid), which is reacted with a cyclopropylmethyl halide.
Reaction Scheme
Caption: Williamson ether synthesis of the target compound.
Step-by-Step Methodology
-
Deprotonation of Phenolic Hydroxyl Groups: 3,4-dihydroxybenzoic acid is treated with a suitable base to deprotonate the phenolic hydroxyl groups, forming a more nucleophilic phenoxide. The choice of base is critical; stronger bases like sodium hydride (NaH) will also deprotonate the carboxylic acid, while milder bases like potassium carbonate (K2CO3) will selectively deprotonate the more acidic phenolic protons. For this synthesis, K2CO3 is a practical choice.
-
Nucleophilic Attack: The resulting phenoxide ions act as nucleophiles, attacking the electrophilic carbon of the cyclopropylmethyl halide (e.g., cyclopropylmethyl bromide) in an SN2 reaction.
-
Workup and Purification: After the reaction is complete, an aqueous workup is performed to remove inorganic salts and the solvent. The product is then typically purified by recrystallization or column chromatography.
Detailed Experimental Procedure
-
Materials:
-
3,4-Dihydroxybenzoic acid (1 equivalent)
-
Cyclopropylmethyl bromide (2.2-2.5 equivalents)
-
Potassium carbonate (K2CO3, 3-4 equivalents), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-dihydroxybenzoic acid and anhydrous DMF.
-
Add anhydrous potassium carbonate to the mixture.
-
Slowly add cyclopropylmethyl bromide to the stirring suspension at room temperature.
-
Heat the reaction mixture to 60-80 °C and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous mixture to a pH of 2-3 with 1M HCl to protonate the carboxylic acid, which will likely cause the product to precipitate.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain pure 3,4-Bis(cyclopropylmethoxy)benzoic acid.
-
Spectroscopic Characterization
The structural identity and purity of the synthesized 3,4-Bis(cyclopropylmethoxy)benzoic acid can be confirmed by various spectroscopic techniques.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the cyclopropylmethoxy groups, and the carboxylic acid proton.
-
Aromatic Protons: Three signals in the aromatic region (δ 6.8-7.8 ppm), corresponding to the three protons on the benzene ring. The coupling patterns will reflect their substitution pattern.
-
Cyclopropylmethoxy Protons:
-
A doublet for the two -O-CH2- protons (δ ~3.8-4.0 ppm).
-
A multiplet for the -CH- proton of the cyclopropyl ring (δ ~1.2-1.4 ppm).
-
Two multiplets for the non-equivalent CH2 protons of the cyclopropyl ring (δ ~0.3-0.7 ppm)[10].
-
-
Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (δ > 10 ppm), which is exchangeable with D2O.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on all the unique carbon environments in the molecule.
-
Carbonyl Carbon: A signal in the downfield region (δ ~165-175 ppm) for the carboxylic acid carbon[11].
-
Aromatic Carbons: Six signals in the aromatic region (δ ~110-160 ppm), with the carbons attached to the oxygen atoms appearing at a more downfield shift.
-
Cyclopropylmethoxy Carbons:
-
A signal for the -O-CH2- carbon (δ ~70-75 ppm).
-
A signal for the -CH- carbon of the cyclopropyl ring (δ ~10-15 ppm).
-
A signal for the CH2 carbons of the cyclopropyl ring (δ ~3-8 ppm).
-
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
-
O-H Stretch: A very broad absorption band from ~2500 to 3300 cm⁻¹ for the carboxylic acid O-H stretching, which is characteristic of the hydrogen-bonded dimer[12][13].
-
C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ for the carbonyl group of the carboxylic acid[12][14].
-
C-O Stretch: Absorption bands in the region of 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ corresponding to the aryl-ether C-O stretching vibrations.
-
Aromatic C-H and C=C Stretches: Signals characteristic of the substituted benzene ring.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.
-
Molecular Ion Peak (M+): An ion corresponding to the molecular weight of 262.3 g/mol would be expected in the mass spectrum[15].
-
Fragmentation Pattern: Characteristic fragmentation would involve the loss of the carboxylic acid group (-COOH, 45 m/z) and cleavage of the ether linkages, leading to fragments corresponding to the cyclopropylmethyl group and the benzoyl cation[15].
Applications in Drug Development
Benzoic acid and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities including antimicrobial and antifungal properties[10][16]. The strategic incorporation of ether linkages, particularly with moieties like cyclopropylmethyl, can significantly enhance the therapeutic potential of the parent molecule.
The primary documented application of 3,4-Bis(cyclopropylmethoxy)benzoic acid is as a key intermediate in the synthesis of Roflumilast[1]. Roflumilast is a selective inhibitor of phosphodiesterase-4 (PDE4), an enzyme that plays a crucial role in the inflammatory cascade associated with COPD[1][2]. The synthesis of Roflumilast involves the coupling of 3,4-Bis(cyclopropylmethoxy)benzoic acid with 3,5-dichloro-4-aminopyridine.
The presence of the two cyclopropylmethoxy groups in this intermediate is not merely a synthetic handle but is integral to the final drug's structure and likely contributes to its potency and pharmacokinetic profile. This underscores the importance of 3,4-Bis(cyclopropylmethoxy)benzoic acid as a building block for novel therapeutics targeting a range of diseases where modulation of PDE4 or similar pathways is beneficial.
Conclusion
3,4-Bis(cyclopropylmethoxy)benzoic acid is a synthetically valuable compound with direct relevance to the pharmaceutical industry. Its rational design, stemming from the versatile protocatechuic acid core and incorporating the functionally significant cyclopropylmethoxy groups, makes it an important object of study. The synthetic route via Williamson ether synthesis is robust and scalable, and its structural features can be unequivocally confirmed through standard spectroscopic methods. For researchers in drug discovery, a thorough understanding of the properties and synthesis of this and similar intermediates is crucial for the development of next-generation therapeutics.
References
-
Wikipedia. Benzoic acid. [Link]
-
PubChem. 4-Cyclopropylbenzoic acid. [Link]
-
ResearchGate. FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3]. [Link]
-
The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]
- Google Patents. Oral composition comprising 3-[5-[4-(cyclopentyloxy)-2-hydroxybenzoyl]-2-[(3-hydroxy-1,2-benzisoxazol-6-yl)methoxy]phenyl]propionic acid or salt thereof.
-
Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]
-
ResearchGate. Protocatechuic Acid Alkyl Esters: Hydrophobicity As a Determinant Factor for Inhibition of NADPH Oxidase. [Link]
-
Roflumilast Impurity 17. [Link]
- Google Patents.
-
Doc Brown's Chemistry. Infrared spectrum of benzoic acid. [Link]
-
Pharmacological Activities of Protocatechuic Acid. [Link]
-
Doc Brown's Chemistry. Mass spectrum of benzoic acid. [Link]
-
Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]
-
OSTI.gov. Redox active polymer devices and methods of using and manufacturing the same. [Link]
-
MDPI. The Array of Antibacterial Action of Protocatechuic Acid Ethyl Ester and Erythromycin on Staphylococcal Strains. [Link]
-
MassBank. Benzoic acids and derivatives. [Link]
-
MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]
-
ResearchGate. SUPPORTING INFORMATION. [Link]
-
LookChem. Cas 1798-82-9, 4-CYCLOPROPYL-BENZOIC ACID. [Link]
-
PubMed. Pharmacological properties of protocatechuic Acid and its potential roles as complementary medicine. [Link]
-
Zeitschrift für Naturforschung. FT-IR Spectroscopic Study of M(Benzoic Acid). [Link]
- Google Patents. Preparation method of roflumilast intermediate 3-cyclopropyl methoxy-4-difluoromethoxybenzoic acid.
-
ResearchGate. Solubility of Benzoic Acid in Mixed Solvents. [Link]
- Google Patents.
-
GovInfo. EPA/NIH Mass Spectral Data Base. [Link]
-
ResearchGate. Pharmacological Properties of Protocatechuic Acid and Its Potential Roles as Complementary Medicine. [Link]
-
The Royal Society of Chemistry. Supplementary Information. [Link]
-
ResearchGate. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]
-
CAS Common Chemistry. Benzoic acid, 3,3′-(1,5-tricyclo[3.3.1.1 3,7 ]decanediyl)bis[6-methoxy. [Link]
-
CORE. Title Infrared Spectra and Molecular Configuration of Benzoic Acid. [Link]
- Google Patents. The synthetic method of roflumilast.
- Google Patents.
-
Morgan State University. US 11990851 B2. [Link]entsonline.com/11990851.html)
Sources
- 1. massbank.eu [massbank.eu]
- 2. medkoo.com [medkoo.com]
- 3. ptfarm.pl [ptfarm.pl]
- 4. Pharmacological properties of protocatechuic Acid and its potential roles as complementary medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Cyclopropylbenzoic acid | C10H10O2 | CID 282064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzoic acid - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. lookchem.com [lookchem.com]
- 9. The Array of Antibacterial Action of Protocatechuic Acid Ethyl Ester and Erythromycin on Staphylococcal Strains [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 16. US8093289B2 - Oral composition comprising 3-[5-[4-(cyclopentyloxy)-2-hydroxybenzoyl]-2-[(3-hydroxy-1,2-benzisoxazol-6-yl)methoxy]phenyl]propionic acid or salt thereof - Google Patents [patents.google.com]
